

# 1-Chlorocyclohexene CAS number and molecular formula

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## Compound of Interest

Compound Name: 1-Chlorocyclohexene

Cat. No.: B1361362

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## In-Depth Technical Guide to 1-Chlorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-chlorocyclohexene**, a versatile reagent in organic synthesis. This document details its chemical identity, physicochemical properties, synthesis protocols, key reactions, and its application as a crucial intermediate in the synthesis of pharmaceutical compounds, including the anesthetic and psychoactive drug, phencyclidine.

## Chemical Identity and Properties

**1-Chlorocyclohexene** is a cyclic haloalkene with the chemical identifier CAS Number 930-66-5 and the molecular formula  $C_6H_9Cl$ .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Physicochemical Data

A summary of the key physicochemical properties of **1-chlorocyclohexene** is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Weight	116.59 g/mol	[1][2][3]
Appearance	Colorless to light yellow liquid	[4]
Density	1.02 - 1.036 g/cm <sup>3</sup>	[1][3]
Boiling Point	142-143 °C at 760 mmHg	[3]
Flash Point	35.9 °C	[1][3]
Refractive Index	~1.48	[3]
Solubility	Soluble in organic solvents (alcohols, ethers, aromatic hydrocarbons); very low solubility in water.	[4]

## Synthesis of 1-Chlorocyclohexene

**1-Chlorocyclohexene** is primarily synthesized via the allylic chlorination of cyclohexene. This reaction selectively introduces a chlorine atom at the position adjacent to the double bond. Two common and effective methods involve the use of N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>) as the chlorinating agent, typically initiated by a radical initiator or UV light.

## Synthesis via Allylic Chlorination with Sulfuryl Chloride

Experimental Protocol:

- Materials: Cyclohexane, sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>), and a radical initiator such as azobisisobutyronitrile (AIBN).
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexane and a stoichiometric amount of sulfuryl chloride.
  - Add a catalytic amount of AIBN to the mixture.

- Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the evolution of sulfur dioxide and hydrogen chloride gas.
- Upon completion of the reaction, cool the mixture to room temperature.
- Wash the organic layer with an aqueous solution of sodium carbonate to neutralize any remaining acid, followed by a wash with water.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
- Purify the crude product by fractional distillation to obtain pure **1-chlorocyclohexene**.

## Synthesis via Allylic Chlorination with N-Chlorosuccinimide (NCS)

### Experimental Protocol:

- Materials: Cyclohexene, N-Chlorosuccinimide (NCS), a radical initiator (e.g., benzoyl peroxide), and a suitable solvent such as carbon tetrachloride.
- Procedure:
  - In a flask fitted with a reflux condenser, dissolve cyclohexene in carbon tetrachloride.
  - Add N-Chlorosuccinimide and a catalytic amount of benzoyl peroxide.
  - Heat the mixture to reflux. The reaction is initiated by the decomposition of the peroxide.
  - Monitor the reaction by thin-layer chromatography (TLC).
  - Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.
  - Wash the filtrate with a dilute solution of sodium thiosulfate and then with water to remove any unreacted NCS and other impurities.
  - Dry the organic layer and purify by distillation.

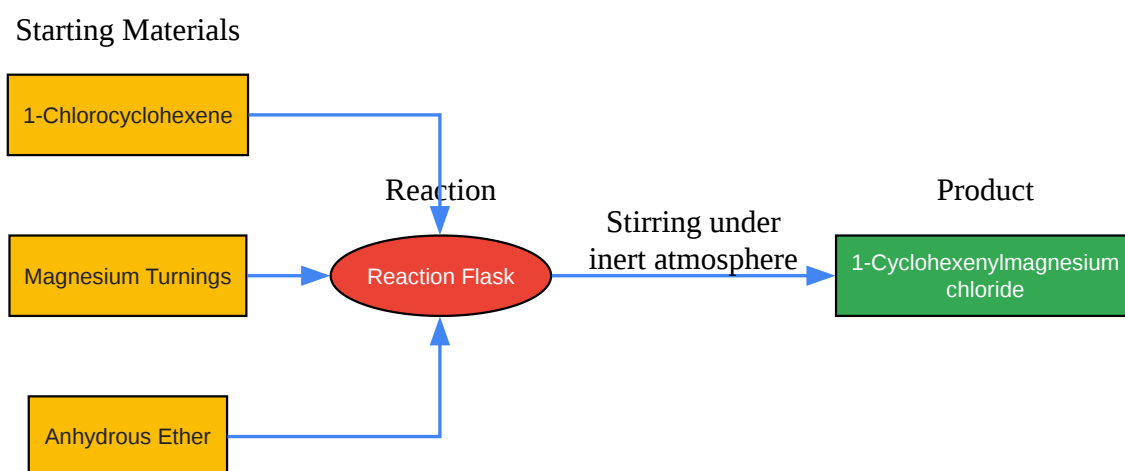
## Key Reactions of 1-Chlorocyclohexene

**1-Chlorocyclohexene** is a valuable intermediate due to its reactivity in various organic transformations, particularly in the formation of carbon-carbon bonds.

## Grignard Reagent Formation and Reaction

**1-Chlorocyclohexene** can be converted into its corresponding Grignard reagent, which is a powerful nucleophile for the synthesis of more complex molecules.

Experimental Workflow for Grignard Reagent Formation:



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Caption: Formation of 1-Cyclohexenylmagnesium chloride.

## Reaction with Organocuprates

Lithium dialkylcuprates (Gilman reagents) react with **1-chlorocyclohexene** to form a new carbon-carbon bond, substituting the chlorine atom.

Experimental Protocol:

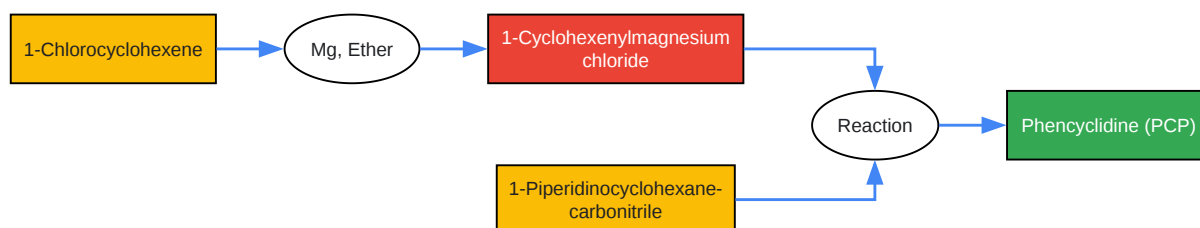
- Materials: **1-Chlorocyclohexene**, lithium metal, an alkyl halide, copper(I) iodide, and an ethereal solvent (e.g., diethyl ether or THF).

- Procedure:
  - Prepare the alkyllithium reagent by reacting the alkyl halide with lithium metal in an inert atmosphere.
  - In a separate flask, suspend copper(I) iodide in the ethereal solvent and cool to a low temperature (e.g., -78 °C).
  - Slowly add two equivalents of the alkyllithium solution to the copper(I) iodide suspension to form the lithium dialkylcuprate.
  - Add **1-chlorocyclohexene** to the Gilman reagent at low temperature.
  - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
  - Quench the reaction with a saturated aqueous solution of ammonium chloride.
  - Extract the product with an organic solvent, wash the organic layer, dry, and purify by chromatography.

## Application in Drug Development: Synthesis of Phencyclidine (PCP)

**1-Chlorocyclohexene** is a key precursor in the synthesis of phencyclidine (PCP), a dissociative anesthetic.<sup>[6][7][8]</sup> The synthesis involves the reaction of the Grignard reagent derived from **1-chlorocyclohexene** with 1-piperidinocyclohexanecarbonitrile.

Synthetic Pathway to Phencyclidine:



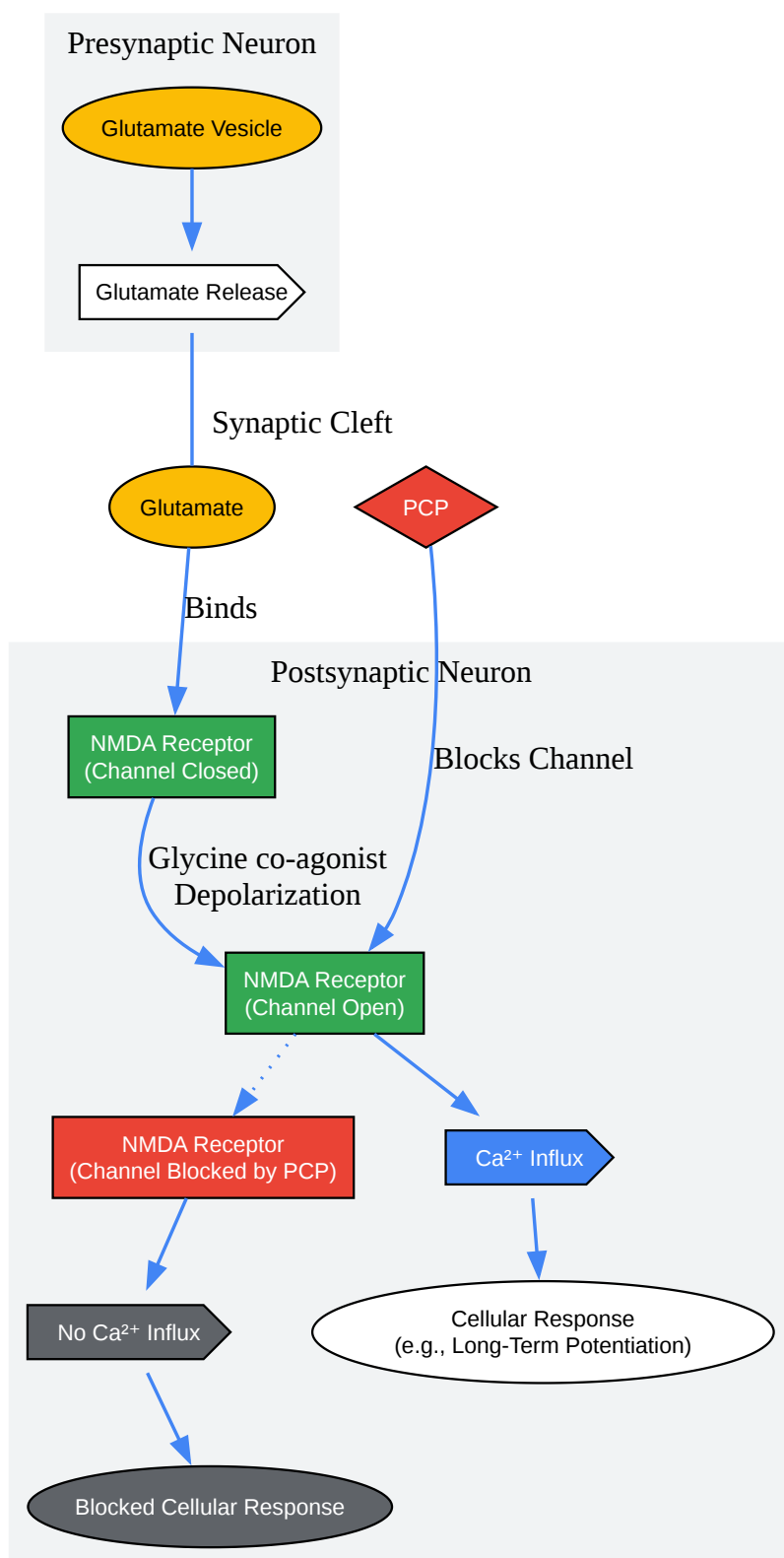
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Caption: Synthesis of Phencyclidine from **1-Chlorocyclohexene**.

## Signaling Pathway of Phencyclidine

Phencyclidine's primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor.<sup>[6][9][10]</sup> By blocking the NMDA receptor channel, PCP prevents the influx of calcium ions, thereby disrupting normal glutamatergic neurotransmission. This action is believed to be responsible for its anesthetic, analgesic, and psychotomimetic effects.<sup>[11]</sup> PCP also interacts with other receptor systems, including dopamine, norepinephrine, and serotonin reuptake transporters, as well as sigma opioid receptors, contributing to its complex pharmacological profile.<sup>[9][11]</sup>

Simplified Signaling Pathway of PCP at the NMDA Receptor:



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Caption: PCP blocks the NMDA receptor ion channel.

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